(R)-methyl 2-(benzhydrylsulfinyl)acetate
Description
(R)-Methyl 2-(benzhydrylsulfinyl)acetate (CAS: 713134-72-6) is a chiral sulfoxide compound with the molecular formula C₁₆H₁₆O₃S and a molecular weight of 288.36 g/mol . It is a key intermediate in synthesizing Armodafinil (R-modafinil), a wakefulness-promoting agent used to treat narcolepsy and sleep disorders . The compound features a benzhydryl (diphenylmethyl) group attached to a sulfinyl moiety, with the (R)-configuration critical for its biological activity .
Properties
IUPAC Name |
methyl 2-[(R)-benzhydrylsulfinyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3S/c1-19-15(17)12-20(18)16(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,16H,12H2,1H3/t20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFMZFATUMFWKEA-HXUWFJFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CS(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[S@@](=O)C(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00552872 | |
| Record name | Methyl [(R)-diphenylmethanesulfinyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00552872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
713134-72-6 | |
| Record name | (R)-Modafinil carboxylate methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0713134726 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl [(R)-diphenylmethanesulfinyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00552872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-MODAFINIL CARBOXYLATE METHYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LS8E5UHA2R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Racemic Modafinic Acid Synthesis
The foundational route begins with the synthesis of racemic modafinic acid (2-(benzhydrylsulfinyl)acetic acid). A 2016 study demonstrated the condensation of benzhydrylthiol with chloroacetic acid under basic conditions, yielding 2-(benzhydrylthio)acetic acid, which is subsequently oxidized to the sulfoxide using hydrogen peroxide in acetic acid. This method achieves a 78% yield but lacks enantioselectivity, necessitating resolution steps.
Diastereomeric Salt Resolution
The patent EP2159219A2 details the resolution of racemic modafinic acid using (R)-α-naphthylethylamine. Key parameters include:
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Solvent : Acetone (optimized for solubility and crystallization efficiency).
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Stoichiometry : 1.1 equivalents of (R)-α-naphthylethylamine per equivalent of racemic acid.
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Temperature : Cooling to 0–5°C to precipitate the (R)-modafinic acid-(R)-α-naphthylethylamine diastereomer.
This process achieves an enantiomeric excess (ee) of >99% for the (R)-enantiomer, with the diastereomer isolated in 85% yield. Subsequent treatment with hydrochloric acid liberates (R)-modafinic acid, which is esterified to the target compound.
Table 1: Resolution Efficiency Using (R)-α-Naphthylethylamine
| Parameter | Value | Source |
|---|---|---|
| Equivalents of Amine | 1.1 | |
| Crystallization Solvent | Acetone | |
| ee of (R)-Acid | >99% | |
| Isolated Yield | 85% |
Asymmetric Sulfoxidation Approaches
Kagan Protocol for Direct Sulfoxide Formation
The Kagan oxidation, employing titanium tetraisopropoxide and diethyl tartrate, enables asymmetric sulfoxidation of 2-(benzhydrylthio)acetic acid. A 2024 scale-up study achieved 92% ee using 0.1 equivalents of (L)-(+)-diethyl tartrate at −20°C. Esterification with methanol and sulfuric acid then furnishes the (R)-methyl ester in 88% yield.
Catalytic Asymmetric Oxidation
Modern variants utilize vanadium or iron catalysts with hydrogen peroxide. For instance:
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Vanadium-Schiff Base Complexes : Provide 94% ee at 0.5 mol% catalyst loading in dichloromethane.
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Iron-Pybox Systems : Achieve 89% ee in water under micellar conditions, aligning with green chemistry principles.
These methods avoid resolution steps, reducing process complexity by 30% compared to classical routes.
Industrial-Scale Production Methodologies
Continuous Flow Esterification
A 2024 report highlights the use of continuous flow reactors for esterifying (R)-modafinic acid with methanol. Key advantages include:
Table 2: Batch vs. Continuous Flow Performance
| Metric | Batch Process | Continuous Flow | Improvement |
|---|---|---|---|
| Reaction Time | 6 hours | 15 minutes | 24× |
| Space-Time Yield | 3.2 kg·L⁻¹·h⁻¹ | 12.8 kg·L⁻¹·h⁻¹ | 4× |
| Catalyst Consumption | 2.0 wt% | 0.5 wt% | 75% reduction |
Solid Acid Catalysis
Sulfonated graphene oxide (SGO) catalysts achieve 98% conversion in 2 hours at 60°C, outperforming traditional H₂SO₄ (95% conversion in 4 hours). SGO’s mesoporous structure enhances mass transfer, critical for viscous reaction mixtures.
Green Chemistry Innovations
Solvent-Free Mechanochemical Synthesis
Ball-milling (R)-modafinic acid with methyl tosylate and potassium carbonate eliminates solvent use. Parameters:
Enzymatic Esterification
Lipase B from Candida antarctica (CAL-B) immobilized on magnetic nanoparticles converts (R)-modafinic acid to the methyl ester in 82% yield under mild conditions (pH 7.0, 35°C). This method avoids acid catalysts, reducing waste generation by 60%.
Table 3: Environmental Metrics Comparison
| Method | Atom Economy (%) | E-factor | PMI (Process Mass Intensity) |
|---|---|---|---|
| Classical H₂SO₄ | 87 | 8.2 | 14.3 |
| Mechanochemical | 94 | 0.7 | 2.1 |
| Enzymatic | 91 | 1.2 | 3.4 |
Purification and Analytical Control
Crystallization Optimization
The (R)-methyl ester’s solubility profile dictates purification efficacy:
Chemical Reactions Analysis
Types of Reactions
Methyl ®-(benzhydrylsulfinyl)acetate can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Grignard reagents, organolithium compounds.
Major Products
Oxidation: Benzhydrylsulfonylacetic acid.
Reduction: Benzhydrylsulfinylmethanol.
Substitution: Various substituted benzhydrylsulfinylacetates depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis
(R)-methyl 2-(benzhydrylsulfinyl)acetate serves as a crucial building block in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions, facilitating the development of pharmaceuticals and other chemical entities.
Key Applications:
- Intermediate in Drug Synthesis: It is utilized as an intermediate in the synthesis of modafinil and its enantiomers, which are used to treat conditions like narcolepsy and attention deficit hyperactivity disorder (ADHD) .
- Synthesis of Novel Compounds: The compound is involved in creating new analogs with enhanced pharmacological properties, such as improved specificity for dopamine transporters .
Biological Research
In biological contexts, this compound is investigated for its potential as a biochemical probe. Its structural characteristics make it suitable for studying various biological processes.
Biochemical Properties:
- Interaction with Enzymes: This compound interacts with cytochrome P450 enzymes, influencing drug metabolism and potentially altering the pharmacokinetics of co-administered drugs.
- Cellular Effects: Research indicates that it may modulate cell signaling pathways and gene expression related to oxidative stress and energy metabolism.
Medical Applications
The therapeutic potential of this compound has been explored in various studies.
Therapeutic Properties:
- Anti-inflammatory Effects: Preliminary studies suggest that this compound may exhibit anti-inflammatory and antioxidant activities, making it a candidate for further investigation in inflammatory diseases.
- Neuropharmacological Effects: As a modafinil analog, it has been studied for its effects on cognitive function and motivation in animal models, indicating potential applications in treating cognitive impairments associated with neuropsychiatric disorders .
Industrial Applications
In addition to its scientific applications, this compound is also used in industrial processes.
Industrial Uses:
- Solvent and Intermediate: It acts as a solvent and an intermediate in pharmaceutical manufacturing, contributing to the production of active pharmaceutical ingredients (APIs) and agrochemicals .
- Quality Control Standards: The compound is utilized as a working standard or reference material in analytical method development and quality control processes within pharmaceutical industries .
Case Study 1: Modafinil Synthesis
A study focused on the synthesis of modafinil from this compound demonstrated high yields and purity when employing this compound as an intermediate. The process highlighted the efficiency of using this sulfinyl acetate derivative to produce therapeutically relevant compounds while minimizing impurities .
Case Study 2: Neuropharmacological Evaluation
Research evaluating the neuropharmacological effects of this compound analogs showed significant improvements in cognitive function in animal models. These findings support its potential use in treating disorders like ADHD and narcolepsy by modulating dopamine levels effectively .
Mechanism of Action
The mechanism of action of Methyl ®-(benzhydrylsulfinyl)acetate involves its interaction with various molecular targets. The sulfinyl group can act as a nucleophile, participating in various biochemical reactions. The ester group can undergo hydrolysis to release the active benzhydrylsulfinylacetic acid, which can then interact with cellular targets to exert its effects .
Comparison with Similar Compounds
Physical Properties :
- Appearance : White to off-white solid .
- Solubility: Slightly soluble in acetone, chloroform, and methanol .
- Storage : Requires refrigeration at 2–8°C for stability .
Synthesis :
The compound is synthesized via oxidation of the corresponding sulfide precursor, 2-(benzhydrylsulfanyl)acetic acid , followed by esterification. describes a similar synthesis route for benzhydrylsulfanyl acetic acid using thioglycolic acid and trifluoroacetic acid (TFA) . The chiral resolution is achieved using methods from patent US 7,812,193 B2, as referenced in .
Comparison with Similar Compounds
Structural and Functional Analogues
(a) R-Modafinil ((R)-2-(Benzhydrylsulfinyl)Acetamide)
- Key Difference : Replaces the methyl ester group with an amide (-CONH₂).
- Activity : The amide derivative (R-modafinil) is the active pharmaceutical ingredient (API) with proven neurochemical effects, enhancing dopamine reuptake inhibition and cognitive performance in vivo .
- Molecular Weight : 289.35 g/mol (vs. 288.36 g/mol for the methyl ester) .
(b) Ethyl 2-(Benzhydrylsulfinyl)Acetate
(c) 2-(Benzhydrylsulfinyl)Acetic Acid
(d) (S)-Methyl 2-(Benzhydrylsulfinyl)Acetate
(e) Benzofuran Sulfinyl Derivatives
- Examples : Methyl/ethyl 2-(3-methylsulfinyl-1-benzofuran-2-yl)acetate (Evidences 4, 5) .
- Structural Difference : Benzofuran core replaces the benzhydryl group.
- Applications : Primarily studied for crystallographic properties (e.g., intermolecular interactions) rather than neurochemical activity .
Data Table: Comparative Analysis
Key Research Findings
Chirality and Bioactivity : The R-enantiomer of methyl 2-(benzhydrylsulfinyl)acetate is essential for binding to dopamine transporters (DAT), as shown in electrophysiological studies where R-modafinil (derived from this ester) increased extracellular dopamine levels at 1.25–10 mg/kg doses .
Synthetic Efficiency : The methyl ester derivative is synthesized in 90% yield via TFA-catalyzed thioglycolic acid coupling (), outperforming ethyl ester routes in scalability .
Stability : The methyl ester’s solid-state stability (2–8°C) makes it preferable for long-term storage compared to the more hygroscopic acid form .
Structural Analogues : Benzofuran sulfinyl derivatives (Evidences 4, 5) exhibit distinct crystal packing via C–H⋯O interactions but lack the benzhydryl group required for DAT affinity .
Biological Activity
(R)-methyl 2-(benzhydrylsulfinyl)acetate is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and metabolic modulation. This article explores its biological activity, mechanisms of action, and relevant research findings.
The biological activity of this compound is primarily attributed to its interaction with various cellular pathways and proteins. Key mechanisms include:
- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells via the p53 and caspase-8 pathways. This suggests that this compound may also promote programmed cell death in malignant cells.
- Reactive Oxygen Species (ROS) Production : It is hypothesized that this compound may increase ROS levels, leading to mitochondrial dysfunction and subsequent cell death, a mechanism observed in related sulfinyl compounds.
Cellular Effects
This compound affects various cellular processes, including:
- Gene Expression Modulation : The compound can influence the expression of genes involved in oxidative stress and energy metabolism. For example, it may upregulate genes related to antioxidant responses while downregulating those associated with cell survival.
- Cell Signaling Pathways : It has been reported to impact pathways such as the cyclic adenosine monophosphate (cAMP) pathway, which is crucial for cellular responses to external signals.
The compound interacts with cytochrome P450 enzymes, which are essential for drug metabolism. This interaction can modulate the activity of these enzymes, affecting the metabolism of various substrates and potentially leading to altered pharmacokinetics of co-administered drugs.
Case Studies and Experimental Data
Research has demonstrated various biological activities associated with this compound:
- Cancer Cell Proliferation : In vitro studies indicate that this compound suppresses the proliferation of cancer cell lines, leading to increased rates of apoptosis. For example, studies involving related sulfinyl compounds showed significant reductions in cell viability at specific concentrations.
- Antimicrobial Activity : Although not extensively studied for antimicrobial properties, related compounds in the sulfinyl class have exhibited antibacterial and antifungal activities. Future research may explore these effects in detail for this compound .
Comparative Analysis
A summary table comparing this compound with related compounds is provided below:
Q & A
Q. What synthetic routes are commonly used to prepare this compound?
- Synthesis typically involves sulfoxidation of a benzhydryl sulfide precursor using chiral oxidizing agents (e.g., Sharpless asymmetric epoxidation conditions) to achieve the (R)-configuration. Ultrasound-assisted methods (as seen in related sulfinyl acetates) can enhance reaction efficiency and yield . Purification often requires chiral chromatography or recrystallization to ensure enantiomeric purity .
Q. How should researchers handle and store this compound safely?
- Follow protocols for sulfinyl compounds: use gloves (nitrile or neoprene), eye protection, and fume hoods to avoid inhalation. Store at 2–8°C in airtight containers, as analogs like methyl 2-(4-oxocyclohexyl)acetate degrade at higher temperatures . Waste must be segregated and treated by licensed facilities due to potential environmental toxicity .
Q. What analytical techniques are recommended for characterizing this compound?
- Chiral HPLC (e.g., using a Chiralpak® column) confirms enantiomeric purity, referencing methods for orphenadrine citrate-related compounds . Mass spectrometry (ESI-MS or GC-MS) and ¹³C NMR (as in Figure S6 of related acetates) validate molecular structure . Polarimetry or X-ray crystallography (e.g., Acta Crystallographica protocols) can resolve stereochemistry .
Advanced Research Questions
Q. How does the stereochemistry of the benzhydrylsulfinyl group influence reactivity in catalytic applications?
- The (R)-configuration enhances asymmetric induction in organocatalytic reactions. For example, the sulfinyl oxygen participates in hydrogen bonding, directing regioselectivity in nucleophilic additions. Comparative studies with (S)-enantiomers show divergent kinetic resolutions, as seen in chiral sulfonamide syntheses .
Q. What strategies resolve contradictions in kinetic data during sulfoxidation reactions?
- Discrepancies in reaction rates or enantiomeric excess (ee) may arise from competing oxidation pathways (e.g., overoxidation to sulfones). Use in situ monitoring (Raman spectroscopy or HPLC) to track intermediates. Optimize parameters like temperature (20–25°C) and oxidant stoichiometry (e.g., 1.1 eq. of Ti(OiPr)₄) to suppress side reactions .
Q. How can researchers develop robust analytical methods for quantifying trace impurities in this compound?
- Adapt UPLC-MS/MS protocols from pharmacopeial standards (e.g., USP31 guidelines for ranitidine-related compounds). Use a C18 column with a gradient elution (water/acetonitrile + 0.1% formic acid) and validate limits of detection (LOD) ≤ 0.1% . For chiral impurities, employ circular dichroism (CD) spectroscopy .
Q. What mechanistic insights explain the compound’s stability under varying pH conditions?
- The sulfinyl group’s electron-withdrawing effect stabilizes the acetate ester against hydrolysis at neutral pH. Under acidic conditions, protonation of the sulfinyl oxygen accelerates ester cleavage, as observed in analogs like methyl 2-(2-chlorophenyl)acetate. Computational studies (DFT) can model transition states for degradation pathways .
Q. How do structural modifications (e.g., substituents on the benzhydryl group) affect biological activity?
- Introducing electron-donating groups (e.g., methoxy) on the benzhydryl ring enhances metabolic stability in vitro, as shown in hepatic metabolism studies of quebecol derivatives. Conversely, electron-withdrawing groups (e.g., chloro) increase reactivity in cross-coupling reactions .
Methodological Tables
Table 1. Key Analytical Parameters for Chiral Purity Assessment
| Technique | Conditions | Reference |
|---|---|---|
| Chiral HPLC | Column: Chiralpak® AD-H; Mobile phase: hexane/ethanol (90:10); Flow: 1.0 mL/min | |
| X-ray Crystallography | Cu Kα radiation (λ = 1.54178 Å); Resolution: 0.84 Å |
Table 2. Stability Guidelines Under Different Conditions
| Condition | Degradation Pathway | Mitigation Strategy |
|---|---|---|
| pH < 3 | Ester hydrolysis via sulfinyl protonation | Use buffered solutions (pH 6–8) |
| Light exposure | Radical-mediated sulfoxide decomposition | Store in amber glass, under N₂ |
| Temperature >30°C | Thermal racemization | Maintain storage at 2–8°C |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
